5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine
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Overview
Description
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is a complex heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused with a cyclopentane and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine typically involves multicomponent reactions. One efficient protocol involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This reaction proceeds without the need for a catalyst and results in high yields and high diastereoselectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method attractive for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions, forming polyfunctionalized derivatives.
Substitution Reactions: The presence of nitrogen atoms allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Cycloaddition Reactions: Alkyl isocyanides and dialkyl but-2-ynedioates in refluxing acetonitrile.
Substitution Reactions: Various nucleophiles can be used under mild conditions.
Major Products:
Cycloaddition Products: Polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine derivatives.
Substitution Products: Substituted derivatives with potential biological activity.
Scientific Research Applications
5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine is primarily based on its ability to interact with various molecular targets. The nitrogen atoms within its structure can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Cyclopenta[4,5]pyrrolo[2,3-B]pyridine: Shares a similar core structure but lacks the tetrahydro modification.
Pyrrolo[2,3-B]pyridine: A simpler structure with fewer rings, used in various chemical syntheses.
Properties
Molecular Formula |
C10H11N3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
7,9-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-10-amine |
InChI |
InChI=1S/C10H11N3/c11-9-5-4-7-6-2-1-3-8(6)12-10(7)13-9/h4-5H,1-3H2,(H3,11,12,13) |
InChI Key |
RLUBCJZULUSMBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=CC(=N3)N |
Origin of Product |
United States |
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